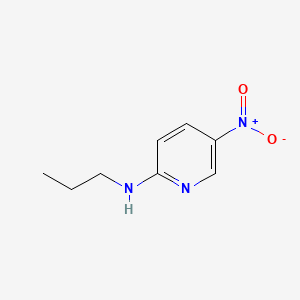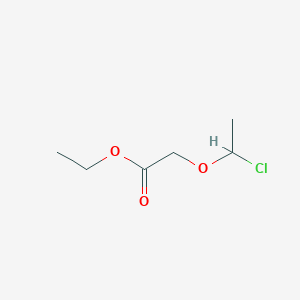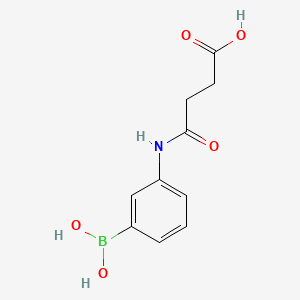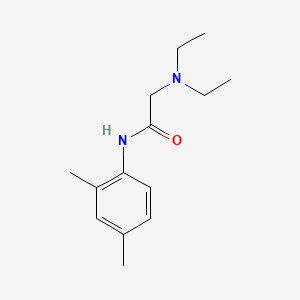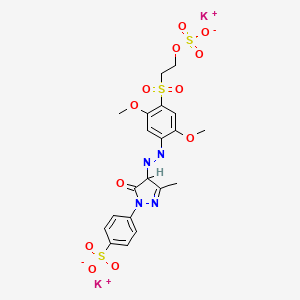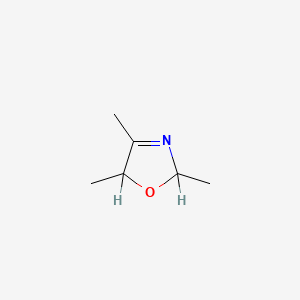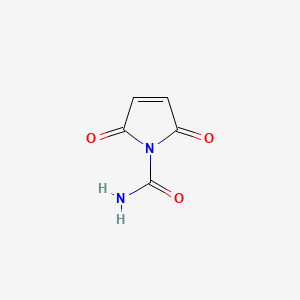
N-Carbamoylmaleimide
Descripción general
Descripción
N-Carbamoylmaleimide is an organic compound with the chemical formula C5H4N2O3 . It is generally a white crystalline solid, soluble in alcohol and chloroform, but insoluble in water . It is often used as a reagent for organic synthesis reactions in chemical research .
Synthesis Analysis
Nucleophilic addition to carbon–nitrogen double bonds (imines) represents one of the most common strategies for the synthesis of amine derivatives . N-Carbamoyl imines were found to be useful in the enantioselective synthesis of various organic compounds, due to their increased reactivity toward nucleophiles . Maleimides can also be converted to polymers via Diels–Alder reaction and ring-opening metathesis polymerization .Molecular Structure Analysis
The molecular formula of N-Carbamoylmaleimide is C5H4N2O3 . The average mass is 140.097 Da and the monoisotopic mass is 140.022186 Da .Chemical Reactions Analysis
N-Carbamoyl imines were found to be useful in the enantioselective synthesis of various organic compounds . They have increased reactivity toward nucleophiles and limited difficulties connected with the removal of the carbamoyl moiety in target molecules . N-Carbamoylmaleimide-functionalized carbon dots have been used as a nano-stabilizer for the ultrasensitive detection of organophosphate pesticides .Physical And Chemical Properties Analysis
N-Carbamoylmaleimide is a white to cream crystalline powder . Its density is 1.7±0.1 g/cm3, boiling point is 307.0±25.0 °C at 760 mmHg, and vapour pressure is 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Detection of Organophosphate Pesticides
N-Carbamoylmaleimide: has been utilized to enhance the detection of organophosphate pesticides (OPs), which are a significant hazard to the environment and public health. By treating carbon dots with N-Carbamoylmaleimide, researchers have developed an ultrasensitive electrochemical sensing platform. This method employs Michael addition to stabilize the electrochemical intermediate thiocholine (TCh), leading to a significant increase in sensitivity for detecting OPs .
Stabilization of Electrochemical Intermediates
The functionalization of carbon dots with N-Carbamoylmaleimide has shown promise in stabilizing electrochemical intermediates. This stabilization is crucial for extending the life of the intermediates, which is beneficial for various electrochemical applications, including sensors and batteries .
Enrichment of Electrochemical Signals
In the field of electrochemical sensing, N-Carbamoylmaleimide has been used to enrich electrochemical signals. This enrichment helps in achieving a wider linear range and lower limits of detection for various analytes, thereby improving the performance of electrochemical sensors .
Chromatography and Mass Spectrometry
N-Carbamoylmaleimide: is also relevant in chromatography and mass spectrometry. It can be used to fulfill sample manipulation requirements, which is essential for the efficient and effective running of these analytical techniques .
Chemical Synthesis
As a reagent, N-Carbamoylmaleimide is involved in chemical synthesis processes. Its properties allow for specific reactions that are useful in synthesizing a wide range of chemical compounds .
Material Science
In material science, N-Carbamoylmaleimide -treated carbon dots can be used to create materials with enhanced properties. These materials have potential applications in the development of advanced composites and coatings .
Biochemical Research
N-Carbamoylmaleimide: may play a role in biochemical research, particularly in the study of enzyme kinetics and mechanisms. Its ability to interact with certain biochemicals can provide insights into their behavior and function .
Environmental Monitoring
The application of N-Carbamoylmaleimide in environmental monitoring is significant. Its use in sensors for detecting harmful substances can contribute to the protection of ecosystems and public health .
Mecanismo De Acción
Target of Action
N-Carbamoylmaleimide primarily targets the electrochemical intermediate thiocholine (TCh) during the detection of organophosphorus pesticides . The role of N-Carbamoylmaleimide is to stabilize and enhance TCh, which is crucial for the sensitivity of acetylcholinesterase (AChE)-based organophosphorus pesticide electrochemical sensing platforms .
Mode of Action
N-Carbamoylmaleimide interacts with its target, TCh, through a process known as Michael addition . This interaction enriches the electrochemical intermediate TCh, which is a key factor in the detection of organophosphorus pesticides .
Biochemical Pathways
The biochemical pathway affected by N-Carbamoylmaleimide involves the detection of organophosphorus pesticides. By stabilizing and enhancing TCh, N-Carbamoylmaleimide extends the electrochemical intermediate for the ultrasensitive detection of these pesticides . The downstream effects include an increase in the sensitivity of the detection method .
Pharmacokinetics
Its role as a nano-stabilizer in the detection of organophosphorus pesticides suggests that it may have unique pharmacokinetic properties that contribute to its effectiveness .
Result of Action
The molecular and cellular effects of N-Carbamoylmaleimide’s action result in the stabilization and enhancement of TCh. This leads to the ultrasensitive detection of organophosphorus pesticides, showing a wide linear range for various pesticides .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dioxopyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFHEFZJPVCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187096 | |
| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbamoylmaleimide | |
CAS RN |
3345-50-4 | |
| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3345-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3345-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3345-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3345-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Carbamoylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBAMYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBC8KJ3Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Carbamoylmaleimide interact with Thiocholine in electrochemical sensing platforms?
A: N-Carbamoylmaleimide acts as a nano-stabilizer by undergoing Michael addition with Thiocholine (TCh), an electrochemical intermediate. This interaction effectively enriches and stabilizes TCh on the sensing platform, leading to increased sensitivity in detecting organophosphate pesticides. This was demonstrated through various characterization techniques like XRD, FTIR, SEM, and EDS elemental mapping. []
Q2: What insights do NMR studies provide about the structure and dynamics of N-Carbamoylmaleimide derivatives?
A: NMR studies on a Diels-Alder adduct of N-Carbamoylmaleimide with phencyclone revealed crucial information about its structure and internal dynamics. The data suggested: a) restricted rotation about the C(sp2)-C(sp3) bonds connected to the phenyls, b) slow rotation of the amide NH2 group, and c) fast rotation around the amide N-CONH2 bond. These findings, based on observed NMR signals and magnetic anisotropic effects, contribute significantly to understanding the conformational behavior of N-Carbamoylmaleimide derivatives. []
Q3: What are the potential applications of N-Carbamoylmaleimide in material science?
A: N-Carbamoylmaleimide demonstrates reactivity with various functional groups like amines and alcohols. This property allows for its use in modifying polymers like cellulose and polyvinyl alcohol. [] This modification potential suggests possible applications in material science, such as creating new materials with tailored properties. Further research is needed to fully explore and harness these possibilities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



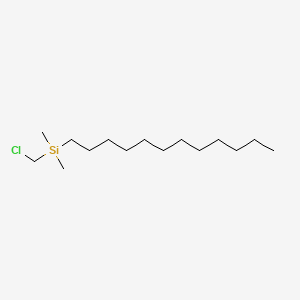
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)

